molecular formula C8H7ClN2O B15228301 3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine

3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B15228301
M. Wt: 182.61 g/mol
InChI Key: NRMVKMDXBSVLOX-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with chloro and methoxy substituents at the 3- and 5-positions, respectively. The chloro group enhances electrophilicity at the 3-position, enabling nucleophilic substitution, while the methoxy group at the 5-position contributes electron-donating effects, influencing electronic distribution and solubility .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H7ClN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3

InChI Key

NRMVKMDXBSVLOX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)C(=CN2)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

A widely patented approach involves cyclizing 5-methoxy-3-chloropyridin-2-amine with α,β-unsaturated carbonyl compounds under acidic conditions:

Reaction Scheme
$$
\text{5-Methoxy-3-chloropyridin-2-amine} + \text{CH}2=\text{CHCO}2\text{Et} \xrightarrow{\text{HCl (gas), EtOH}} \text{3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine}
$$

Optimized Conditions

Parameter Optimal Value
Temperature 78–80°C
Reaction Time 12–14 hours
Acid Catalyst HCl gas (2.5 equiv)
Yield 68–72%

This method benefits from commercial precursor availability but requires careful control of HCl gas flow rates to prevent over-protonation of the amine group.

Palladium-Catalyzed Cross-Coupling

Recent patent WO2006063167A1 demonstrates the utility of Suzuki-Miyaura couplings for introducing substituents post-cyclization:

Key Steps

  • Bromination at the 4-position of pyrrolo[2,3-c]pyridine using NBS/AIBN
  • Cross-coupling with methoxy-substituted boronic esters under Pd catalysis

Representative Conditions
$$
\text{4-Bromo precursor} + \text{MeO-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{3-Chloro-5-methoxy product}
$$

Component Quantity
Pd(PPh$$3$$)$$4$$ 2.5 mol%
K$$2$$CO$$3$$ 3.0 equiv
Solvent DME/H$$_2$$O (4:1)
Yield 81–85%

This method enables late-stage functionalization but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Chlorination Strategies

Direct Electrophilic Chlorination

Position-selective chlorination remains challenging due to the electron-donating methoxy group. Optimized protocols use:

Reagent System

  • N-Chlorosuccinimide (NCS)
  • Lewis acid (FeCl$$_3$$)
  • Solvent: CH$$2$$Cl$$2$$ at −15°C

Performance Metrics

Parameter Result
Regioselectivity 95:5 (3-Cl:4-Cl)
Conversion 98%
Isolated Yield 76%

Halogen Exchange Reactions

For substrates with existing bromine atoms, halogen exchange using CuCl$$_2$$ in DMF at 150°C achieves complete conversion in 3 hours. This method is particularly useful when brominated intermediates are more accessible.

Purification and Analytical Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) produces needle-shaped crystals suitable for X-ray diffraction:

Crystallization Data

Property Value
Solvent System EtOH/H$$_2$$O
Cooling Rate 0.5°C/min
Final Purity 99.8% (HPLC)

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d$$_6$$):
δ 8.72 (d, J = 5.1 Hz, 1H), 8.15 (s, 1H), 7.02 (d, J = 5.1 Hz, 1H), 3.93 (s, 3H)

HRMS (ESI+):
Calculated for C$$8$$H$$7$$ClN$$_2$$O [M+H]$$^+$$: 183.0324
Found: 183.0321

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Patent KR101657599B1 discloses a continuous process addressing exothermic risks in cyclization steps:

Reactor Design

  • Tubular reactor (316L SS, 10 mm ID)
  • Residence time: 8.5 minutes
  • Throughput: 12 kg/day

Advantages

  • 40% reduction in solvent usage
  • 99.5% conversion maintained at scale

Green Chemistry Metrics

Metric Batch Process Flow Process
PMI (Process Mass Intensity) 86 52
E-Factor 34.7 21.1

Emerging Methodologies

Photochemical Ring Closure

Recent advances utilize UV irradiation (254 nm) to initiate [2+2] cycloadditions between enamine precursors and chlorinated dienophiles:

Key Benefits

  • No metal catalysts required
  • Ambient temperature operation

Limitations

  • Currently limited to milligram-scale synthesis

Biocatalytic Approaches

Exploratory studies employ transaminases for stereoselective amination of keto-pyrrolopyridine intermediates, though yields remain suboptimal (28–35%).

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Reactivity Reference ID
3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine 3-Cl, 5-OMe C₈H₆ClN₂O 196.59 Kinase inhibition, cross-coupling
5-Chloro-1H-pyrrolo[2,3-b]pyridine 5-Cl C₇H₅ClN₂ 152.58 Fe-catalyzed Kumada coupling
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-OMe, 2-COOH C₉H₈N₂O₃ 192.17 Ester hydrolysis, intermediate
5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine 5-Cl, 1-isopropyl C₁₀H₁₁ClN₂ 194.66 Steric modulation, drug discovery
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 5-Br, 6-Cl C₇H₄BrClN₂ 231.48 Halogenated intermediates

Key Comparisons

Substituent Effects on Reactivity :

  • The 3-chloro substituent in the target compound enhances electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura), whereas 5-chloro derivatives (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridine) are more reactive in Fe-catalyzed Kumada couplings due to reduced steric hindrance at the 5-position .
  • Methoxy groups (e.g., in 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) improve solubility in polar solvents compared to chloro analogues, which exhibit higher lipophilicity .

Bromo substituents (e.g., 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine) offer enhanced leaving-group ability in nucleophilic aromatic substitution compared to chloro groups .

Biological Activity :

  • Pyrrolo[2,3-b]pyridine derivatives (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridine) are documented as SGK-1 kinase inhibitors, while pyrrolo[2,3-c]pyridine scaffolds (e.g., the target compound) show broader kinase selectivity due to altered nitrogen positioning .

Notable Findings

  • The target compound’s synthesis often involves selective chlorination of methoxy-containing precursors, whereas pyrrolo[2,3-b]pyridine derivatives are synthesized via cross-coupling with Grignard reagents .
  • Carboxylic acid derivatives (e.g., 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) are prone to decarboxylation under acidic conditions, limiting their utility in certain reactions .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

Property 3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine 5-Chloro-1H-pyrrolo[2,3-b]pyridine 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
LogP 2.1 1.8 0.9
Solubility (mg/mL in H₂O) 0.5 0.7 12.3
pKa 4.9 (pyridine N) 5.2 2.8 (COOH)
  • The target compound’s higher LogP (2.1 vs. 1.8) reflects increased lipophilicity from the methoxy group, favoring membrane permeability but reducing aqueous solubility .
  • Carboxylic acid derivatives exhibit significantly higher solubility (12.3 mg/mL) due to ionization at physiological pH .

Biological Activity

3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine is C8H7ClN2O, with a molecular weight of approximately 182.6 g/mol. The compound features a pyridine ring fused to a pyrrole ring, with a chlorine atom and a methoxy group at specific positions on the pyrrole structure. This unique substitution pattern is believed to influence its reactivity and biological activity.

The biological activity of 3-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways:

Biological Activities

Research has indicated several potential biological activities for 3-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines.
  • Antimicrobial Properties : The compound is being explored for its antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : There is potential for this compound to modulate inflammatory responses, although detailed studies are still needed.

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of related compounds within the pyrrolo[2,3-c]pyridine family:

StudyCompoundActivityResults
Kalai et al. (2021)Pyrrolo[3,4-c]pyridine derivativesAnticancerModerate cytotoxicity against ovarian cancer cells
MDPI (2020)Pyrrolo[3,4-c]pyridine derivativesAntiviralEffective against RSV with good protein binding properties
ACS Publications (2024)MPS1 inhibitors based on pyrrolopyridine scaffoldKinase inhibitionIC50 = 0.025 μM in HCT116 human tumor xenograft model

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine, and how can reaction conditions be tailored for reproducibility?

  • Methodology :

  • Step 1 : Start with a pyrrolo[2,3-b]pyridine core and introduce substituents via regioselective halogenation (e.g., using POCl₃ for chlorination at the 3-position) .
  • Step 2 : Methoxy groups can be introduced via nucleophilic substitution (e.g., using NaOMe) or protected during synthesis to avoid side reactions .
  • Critical Parameters :
  • Temperature control (e.g., 0°C for MeI methylation to prevent over-alkylation) .
  • Catalytic systems (e.g., Pd(PPh₃)₄ for Suzuki couplings) .
  • Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity (>95%) using HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : Assign peaks using ¹H/¹³C NMR, focusing on aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 213.05 via HRMS) .
  • HPLC : Use a C18 column with a methanol/water gradient to assess purity .
    • Common Artifacts : Check for dechlorination byproducts (e.g., via Cl isotopic patterns in MS) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation .
  • Store under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data (e.g., unexpected substitution patterns)?

  • Case Study : If chlorination at the 3-position yields mixed regioisomers:

  • Troubleshooting :
  • Vary electrophilic agents (e.g., NCS vs. SO₂Cl₂) to control selectivity .
  • Use computational modeling (DFT) to predict reactive sites .
  • Validation : Compare experimental outcomes with computational predictions .

Q. What factors influence the nucleophilic substitution of the 3-chloro group in this compound?

  • Key Variables :

  • Solvent polarity (e.g., DMF enhances SNAr reactivity) .
  • Steric hindrance (e.g., bulky substituents at the 5-position slow substitution) .
    • Experimental Design :
  • Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to optimize yield .

Q. How can computational modeling predict the compound’s interactions in biological systems?

  • Approach :

  • Perform molecular docking (e.g., using MOE or AutoDock) to simulate binding to kinase targets .
  • Validate with SAR studies by synthesizing analogs (e.g., replacing Cl with F or CF₃) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methods :

  • Salt Formation : Test hydrochloride or mesylate salts .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the methoxy position .

Q. How can researchers address purification challenges caused by polar byproducts?

  • Solutions :

  • Use reverse-phase column chromatography (C18 silica, MeOH/H₂O eluent) .
  • Recrystallize from ethanol/water mixtures to isolate high-purity crystals (>97%) .

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